molecular formula C24H25Cl2N3O4S B2519496 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride CAS No. 1217120-30-3

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride

Cat. No.: B2519496
CAS No.: 1217120-30-3
M. Wt: 522.44
InChI Key: FUYCWYVSXPZTDQ-UHFFFAOYSA-N
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Description

The compound N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride is a structurally complex molecule featuring a benzothiazole core substituted with a 7-chloro-4-methoxy group, coupled to a 2-oxo-2H-chromene-3-carboxamide moiety via a diethylaminoethyl linker. Its hydrochloride salt form enhances solubility, a critical factor for bioavailability in pharmacological applications . The benzothiazole and chromene scaffolds are well-documented in medicinal chemistry for their diverse bioactivities, including antimicrobial, antitumor, and anti-inflammatory properties .

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-oxochromene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O4S.ClH/c1-4-27(5-2)12-13-28(24-26-20-19(31-3)11-10-17(25)21(20)33-24)22(29)16-14-15-8-6-7-9-18(15)32-23(16)30;/h6-11,14H,4-5,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYCWYVSXPZTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC4=CC=CC=C4OC3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and chromene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, methoxy compounds, and diethylaminoethyl derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its purest form.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its antitumor and anti-inflammatory properties. The chromene moiety is recognized for its potential in drug development, particularly in targeting cancer cells. Research indicates that derivatives of chromene exhibit cytotoxic effects against various cancer cell lines, making this compound a candidate for further investigation in cancer therapy .

Studies have shown that compounds with similar structures can act as inhibitors of key enzymes involved in inflammatory pathways. For instance, the compound may interact with 5-lipoxygenase , a target for anti-inflammatory drugs, suggesting its potential use in treating inflammatory diseases . Additionally, the benzothiazole component may contribute to its biological activity by enhancing interaction with biological targets.

Chemical Synthesis

In synthetic chemistry, this compound can serve as a versatile building block for the development of more complex molecules. Its functional groups allow for various chemical modifications, making it useful in designing new compounds with tailored properties .

Case Study 1: Anticancer Activity

A study evaluating the anticancer effects of related chromene derivatives demonstrated significant cytotoxicity against HeLa and MCF-7 cell lines. The results indicated that modifications to the chromene structure could enhance anticancer potency . This suggests that N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride may exhibit similar or enhanced effects.

Case Study 2: Anti-inflammatory Mechanism

Research involving molecular docking studies has shown that compounds with similar structural features can effectively inhibit inflammatory mediators. This highlights the potential of this compound to be developed as an anti-inflammatory agent through further optimization .

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Insights :

  • The diethylaminoethyl linker may enhance solubility and membrane permeability compared to shorter alkyl chains in other derivatives .

Yield Comparisons

Compounds with simpler substituents (e.g., 4-chlorophenyl in ) achieved higher yields (70% for 4g) compared to bulkier analogs (37% for 4i), underscoring steric and electronic challenges in synthesis . The target compound’s multi-step synthesis likely faces similar hurdles, though specific yield data are unavailable.

Biological Activity

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described using the following molecular formula and characteristics:

  • Molecular Formula : C21H25ClN3O4S2
  • Molecular Weight : 518.4769 g/mol
  • CAS Number : 1215375-83-9

The compound incorporates a benzothiazole moiety, which is known for diverse biological activities, including anti-tumor and anti-inflammatory properties.

Research indicates that compounds containing the benzothiazole structure exhibit multiple mechanisms of action:

  • Inhibition of Cell Proliferation : Studies have shown that benzothiazole derivatives can significantly inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The inhibition is often associated with the induction of apoptosis and cell cycle arrest at specific phases .
  • Anti-inflammatory Effects : The compound has been observed to reduce the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This suggests potential applications in treating inflammatory diseases .
  • Signal Pathway Modulation : The compound may influence key signaling pathways involved in cancer progression, notably the AKT and ERK pathways. Inhibition of these pathways has been linked to reduced cell survival and proliferation in cancer cells .

In Vitro Studies

Table 1 summarizes findings from various studies evaluating the biological activity of the compound:

Study ReferenceCell Line(s)Concentration (μM)Effect Observed
A4311, 2, 4Induced apoptosis, inhibited proliferation
A549VariousReduced migration and cytokine levels
H129910Inhibited cell viability

Case Studies

  • Benzothiazole Derivatives in Cancer Therapy : A series of studies evaluated various benzothiazole derivatives for their anticancer properties. One notable study reported that a derivative similar to our compound exhibited potent cytotoxic effects against multiple cancer cell lines while sparing normal cells .
  • Inflammatory Disease Models : Another study highlighted the anti-inflammatory potential of benzothiazole compounds in mouse models of arthritis, where they significantly reduced joint swelling and inflammatory markers .

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